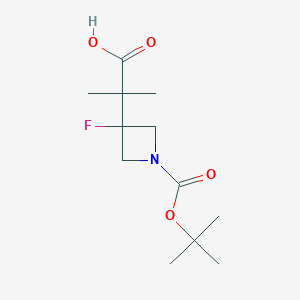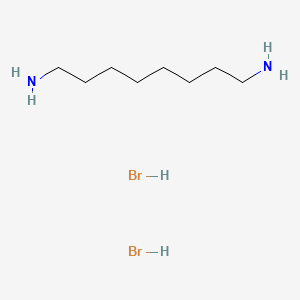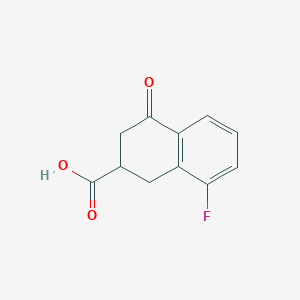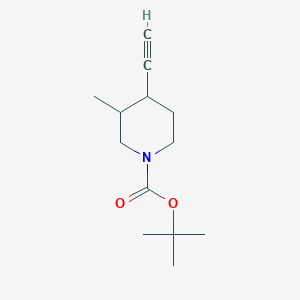![molecular formula C11H11ClFN3O4 B12849168 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrrolo[2.3-d]pyrimidine core substituted with chlorine and fluorine atoms, and a beta-D-ribofuranosyl sugar moiety. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves the nucleophilic displacement of the 4-chloro group in 4-chloro-7-(beta-D-ribofuranosyl)pyrrolo[2.3-d]pyrimidine-5-carbonitrile with various nucleophiles . The reaction conditions often include the use of basic or acidic environments to facilitate the displacement reaction. Common nucleophiles used in this process include methylamine, hydroxylamine, and thiolates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The 4-chloro group can be displaced by various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine, hydroxylamine, thiolates; basic or acidic conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic substitution with methylamine would yield a methylamino-substituted derivative .
科学的研究の応用
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with nucleic acid synthesis, leading to its antiviral and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to act by inhibiting protein kinases and other key enzymes involved in cell growth and proliferation .
類似化合物との比較
Similar Compounds
Toyocamycin: A pyrrolopyrimidine nucleoside with similar structural features.
Sangivamycin: Another pyrrolopyrimidine nucleoside with comparable biological activities.
5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide: A related compound with antiviral properties.
Uniqueness
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable molecule for various scientific applications .
特性
分子式 |
C11H11ClFN3O4 |
|---|---|
分子量 |
303.67 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11ClFN3O4/c12-9-6-4(13)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
InChIキー |
ZCHMARWBXCUHAH-IOSLPCCCSA-N |
異性体SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)F |
正規SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


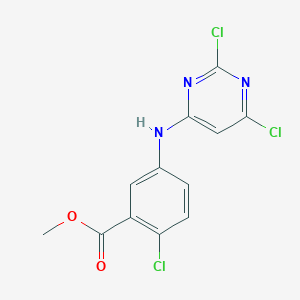
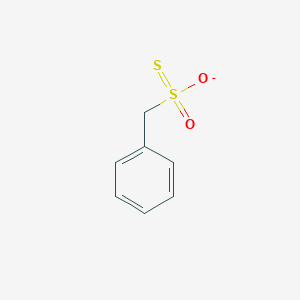
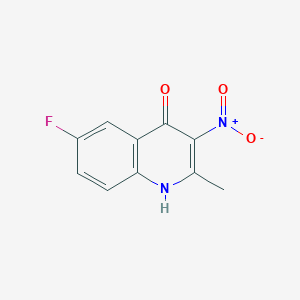
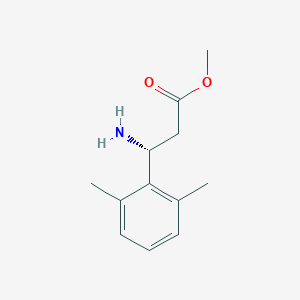
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
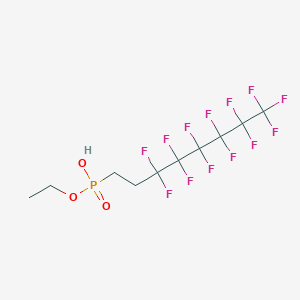
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)
